molecular formula C22H33NO4 B14220103 N-Tridec-2-enoyl-L-tyrosine CAS No. 825637-85-2

N-Tridec-2-enoyl-L-tyrosine

Cat. No.: B14220103
CAS No.: 825637-85-2
M. Wt: 375.5 g/mol
InChI Key: MELQFLDONLEJGZ-FQEVSTJZSA-N
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Description

N-Tridec-2-enoyl-L-tyrosine: is a compound with the molecular formula C22H33NO4 It is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Tridec-2-enoyl-L-tyrosine typically involves the acylation of L-tyrosine with tridec-2-enoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 40°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes:

    Raw Material Preparation: L-tyrosine and tridec-2-enoyl chloride are prepared in large quantities.

    Reaction: The acylation reaction is carried out in large reactors with efficient mixing and temperature control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-Tridec-2-enoyl-L-tyrosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the double bond in the tridec-2-enoyl group to a single bond.

    Substitution: The hydroxyl group in the tyrosine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of various substituted tyrosine derivatives.

Scientific Research Applications

N-Tridec-2-enoyl-L-tyrosine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein modification and enzyme inhibition.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of novel materials and as a precursor in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of N-Tridec-2-enoyl-L-tyrosine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes such as tyrosinase and other oxidases.

    Pathways: The compound can inhibit or modify the activity of these enzymes, leading to changes in metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-tyrosine: A derivative of L-tyrosine with an acetyl group.

    N-Benzoyl-L-tyrosine: A derivative with a benzoyl group.

    N-Myristoyl-L-tyrosine: A derivative with a myristoyl group.

Uniqueness

N-Tridec-2-enoyl-L-tyrosine is unique due to the presence of the tridec-2-enoyl group, which imparts distinct chemical properties and potential biological activities. Its long aliphatic chain and unsaturation make it different from other tyrosine derivatives, providing unique opportunities for research and application.

Properties

CAS No.

825637-85-2

Molecular Formula

C22H33NO4

Molecular Weight

375.5 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(tridec-2-enoylamino)propanoic acid

InChI

InChI=1S/C22H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-21(25)23-20(22(26)27)17-18-13-15-19(24)16-14-18/h11-16,20,24H,2-10,17H2,1H3,(H,23,25)(H,26,27)/t20-/m0/s1

InChI Key

MELQFLDONLEJGZ-FQEVSTJZSA-N

Isomeric SMILES

CCCCCCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

CCCCCCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

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